

In-Depth Technical Guide: Aminotriester CAS 136586-99-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminotriester

Cat. No.: B139294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

Aminotriester, with the CAS number 136586-99-7, is a complex organic compound primarily utilized as a crucial intermediate in the synthesis of dendrimers and other complex molecules for biomedical applications. Its structure features a central amine with three ester-containing arms, making it a valuable building block in medicinal chemistry and materials science.

Chemical and Physical Properties

A comprehensive summary of the known and predicted properties of **Aminotriester** is provided in the table below. These properties are essential for understanding its behavior in various experimental settings.

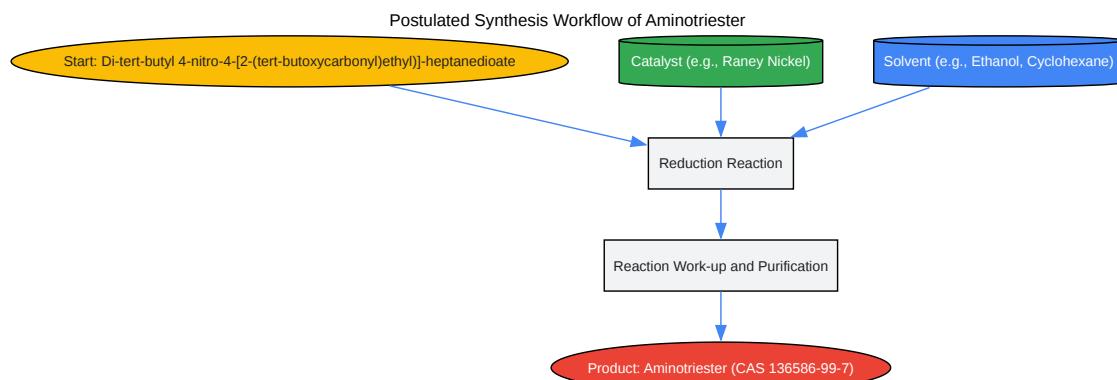
Property	Value	Source
CAS Number	136586-99-7	-
Molecular Formula	C ₂₂ H ₄₁ NO ₆	[1]
Molecular Weight	415.56 g/mol	[1]
IUPAC Name	di-tert-butyl 4-amino-4-[3-(tert-butoxy)-3-oxopropyl]heptanedioate	[1]
Synonyms	Di-tert-butyl 4-amino-4-(3-(tert-butoxy)-3-oxopropyl)heptanedioate, DENDRON P3	[1]
Melting Point	Not available	-
Boiling Point (Predicted)	471.3 ± 45.0 °C at 760 mmHg	-
Density (Predicted)	1.02 ± 0.06 g/cm ³	-
Physical Form	Solid	[2]
Purity	Typically >95%	[2]
Storage Temperature	2-8°C	[2]
InChI Key	PFFIXGHIRWJVRO-UHFFFAOYSA-N	[1]
SMILES	CC(C)(C)OC(=O)CCC(N)(CCC(=O)OC(C)(C)CCC(=O)OC(C)(C)C	-

Safety and Handling

Aminotriester is classified with the following GHS hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.


Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[\[1\]](#)

Synthesis and Experimental Protocols

While a detailed, peer-reviewed synthesis protocol for **Aminotriester** (CAS 136586-99-7) is not readily available in the public domain, a potential synthetic route can be inferred from related literature. One plausible method involves the reduction of the corresponding nitro compound, di-tert-butyl 4-nitro-4-[2-(tert-butoxycarbonyl)ethyl]-heptanedioate.

Postulated Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of **Aminotriester** based on the reduction of a nitro precursor.

[Click to download full resolution via product page](#)

Caption: Postulated synthesis of **Aminotriester** via reduction.

General Experimental Protocol for Reduction

The following is a generalized experimental protocol for the reduction of a nitro compound to an amine, which could be adapted for the synthesis of **Aminotriester**.

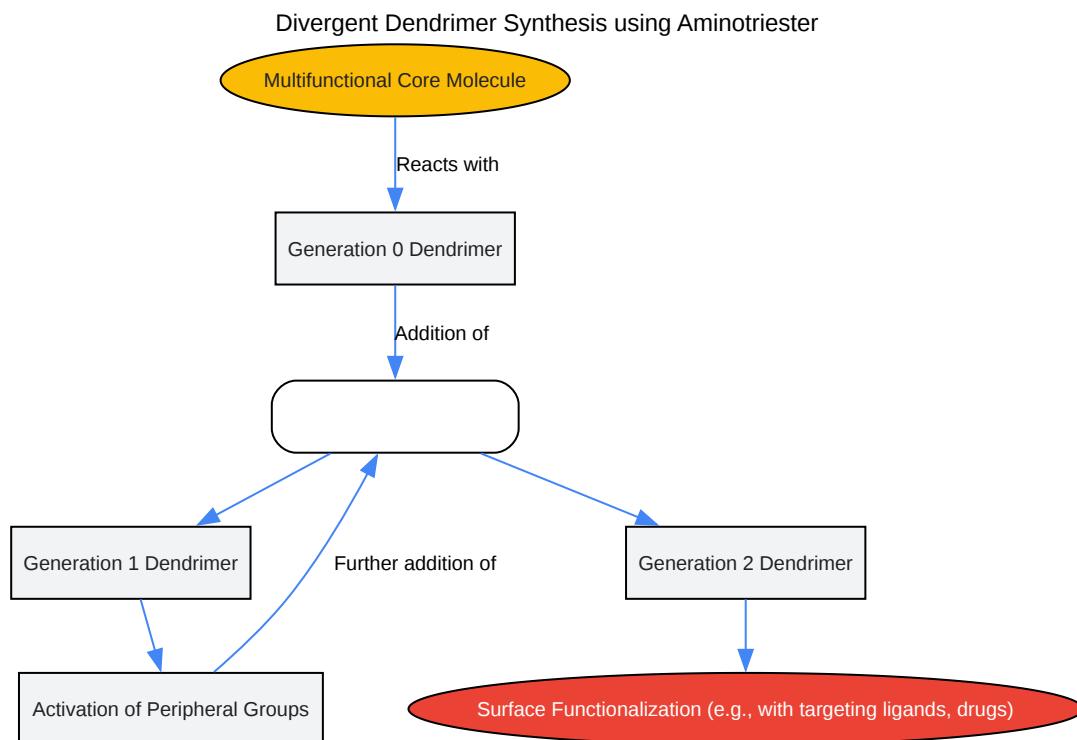
Materials:

- Di-tert-butyl 4-nitro-4-[2-(tert-butoxycarbonyl)ethyl]-heptanedioate (starting material)
- Raney Nickel (catalyst, 50% slurry in water)^[3]
- Ethanol (solvent)
- Cyclohexane (solvent)
- Inert gas (e.g., Argon or Nitrogen)
- Standard laboratory glassware and equipment for organic synthesis

Procedure:

- Catalyst Preparation: Carefully wash the pre-activated Raney Nickel catalyst with ethanol and then with cyclohexane to remove water.^[3] Ensure the catalyst is always covered with liquid to prevent ignition.^[3]
- Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the washed Raney Nickel in a suitable solvent mixture (e.g., ethanol/cyclohexane).
- Addition of Starting Material: Dissolve the di-tert-butyl 4-nitro-4-[2-(tert-butoxycarbonyl)ethyl]-heptanedioate in the reaction solvent and add it to the catalyst suspension.
- Hydrogenation: Introduce hydrogen gas to the reaction mixture (this step requires specialized hydrogenation equipment and should be performed with extreme caution by

experienced personnel).


- Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Once the reaction is complete, carefully filter the catalyst from the reaction mixture. The filtrate contains the crude product.
- Purification: Purify the crude product using column chromatography on silica gel to obtain pure **Aminotriester**.
- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Role in Dendrimer Synthesis and Drug Delivery

Aminotriester serves as a fundamental building block, often referred to as a "dendron," in the construction of larger, highly branched molecules called dendrimers.^[3] The primary amino group provides a reactive site for attachment to a core molecule or for further branching, while the three tert-butyl ester groups offer points for subsequent functionalization or can be hydrolyzed to carboxylic acids.

Dendrimer Synthesis Logical Flow

The divergent synthesis approach is a common method for constructing dendrimers, where successive generations of monomers are added to a central core. **Aminotriester** is an ideal candidate for such a synthetic strategy.

[Click to download full resolution via product page](#)

Caption: Logical flow of divergent dendrimer synthesis.

Application in Drug Delivery

Dendrimers synthesized using **Aminotriester** can be engineered as sophisticated drug delivery vehicles. The internal cavities of the dendrimer can encapsulate therapeutic agents, while the surface can be functionalized with targeting moieties (e.g., antibodies, peptides) to direct the dendrimer to specific cells or tissues.

Experimental Workflow for Dendrimer-Based Drug Delivery:

- Dendrimer Synthesis: Synthesize the dendrimer to the desired generation using **Aminotriester** as a building block.
- Drug Loading:
 - Encapsulation: Physically entrap the drug molecules within the dendritic architecture.
 - Conjugation: Covalently attach the drug molecules to the peripheral functional groups of the dendrimer.
- Surface Modification: Conjugate targeting ligands to the dendrimer surface to enhance specificity.
- Characterization: Thoroughly characterize the drug-loaded, targeted dendrimer for size, charge, drug loading efficiency, and stability.
- In Vitro Evaluation: Test the efficacy and cytotoxicity of the dendrimer formulation on relevant cell lines.
- In Vivo Studies: Evaluate the pharmacokinetic profile, biodistribution, and therapeutic efficacy in animal models.

This technical guide provides a foundational understanding of the core properties, synthesis, and applications of **Aminotriester** CAS 136586-99-7. Further research and development in this area hold promise for advancing the field of targeted drug delivery and theranostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 136586-99-7 | Di-tert-butyl 4-amino-4-(3-(tert-butoxy)-3-oxopropyl)heptanedioate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. Di-tert-butyl 4-amino-4-(3-(tert-butoxy)-3-oxopropyl)hepta... [cymitquimica.com]

- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Aminotriester CAS 136586-99-7]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b139294#aminotriester-cas-136586-99-7-basic-properties\]](https://www.benchchem.com/product/b139294#aminotriester-cas-136586-99-7-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com